[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane
Overview
Description
[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane is an organosilicon compound with the molecular formula C11H12Cl2Si and a molecular weight of 243.21 g/mol . This compound is characterized by the presence of a trimethylsilane group attached to a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions and an ethynyl group at the 2 position. It is commonly used in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane typically involves the reaction of 3,5-dichlorophenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Coupling Reactions: The compound can participate in cross-coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like lithium aluminum hydride (LiAlH4) or sodium hydride (NaH) in solvents like THF or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Coupling Reactions: Palladium catalysts (Pd/C) and copper iodide (CuI) in the presence of bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Major Products Formed
Substitution: Formation of various substituted phenyl compounds.
Oxidation: Formation of aldehydes or ketones.
Scientific Research Applications
Chemistry
In chemistry, [2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable in the development of new materials and catalysts .
Biology and Medicine
While specific biological applications are less common, derivatives of this compound may be explored for their potential biological activity. Research into similar compounds has shown promise in areas such as antimicrobial and anticancer agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced durability and performance .
Mechanism of Action
The mechanism of action of [2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane primarily involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group, stabilizing the compound during reactions. The ethynyl group provides a site for further functionalization, allowing the compound to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry and as a reagent in organic synthesis.
Triethylsilane: Similar to trimethylsilane but with ethyl groups, used as a reducing agent in organic synthesis.
Uniqueness
[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane is unique due to the presence of both the dichlorophenyl and ethynyl groups, which provide distinct reactivity patterns compared to other trimethylsilane derivatives. This makes it a versatile compound in synthetic chemistry and material science .
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)ethynyl-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2Si/c1-14(2,3)5-4-9-6-10(12)8-11(13)7-9/h6-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVVEBDARCWRJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC(=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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